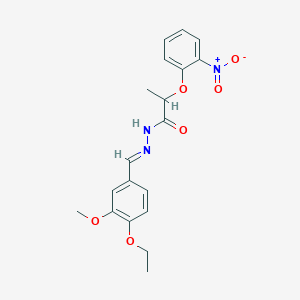
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, also known as BNT, is a chemical compound that has gained popularity in scientific research due to its potential applications in drug discovery and development. BNT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide inhibits PTPs by binding to the active site of the enzyme, preventing its interaction with substrates. This leads to the inhibition of cellular signaling pathways that are regulated by PTPs, resulting in various physiological effects.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, due to its ability to modulate the immune response.
実験室実験の利点と制限
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPs. It also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide in scientific research. One potential application is in the development of novel therapeutics for cancer and autoimmune disorders. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide could also be used as a tool for studying the role of PTPs in cellular signaling pathways. Further research is needed to explore the full potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide in these areas and to address its limitations in laboratory experiments.
Conclusion
In conclusion, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a promising compound with potential applications in drug discovery and development. Its ability to selectively inhibit PTPs makes it a valuable tool for studying cellular signaling pathways and for the development of novel therapeutics. Further research is needed to fully explore the potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and to address its limitations in laboratory experiments.
合成法
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can be synthesized using different methods, including the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride and triethylamine in dichloromethane. The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a crucial step in its application in scientific research.
科学的研究の応用
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has potential applications in drug discovery and development due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cellular signaling pathways and are involved in various diseases, including cancer, diabetes, and autoimmune disorders. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to selectively inhibit PTPs, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTFPGHLMOOBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)




![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)